rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide
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Overview
Description
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide: is a chiral compound with a cyclopropane ring substituted with a fluoromethyl group and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoromethyl and phenylcarboxamide groups. Common synthetic routes include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Fluoromethylation: Introduction of the fluoromethyl group can be accomplished using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amidation: The phenylcarboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, altering its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving cyclopropane-containing molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide may be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring and fluoromethyl group contribute to its binding affinity and specificity, potentially modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
- rac-(1R,2S)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide
- rac-(1R,2S)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide
- rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide
Comparison: rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H12FNO |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
(1S,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-7-8-6-10(8)11(14)13-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/t8-,10-/m0/s1 |
InChI Key |
PQPOQULXBDTKRB-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)NC2=CC=CC=C2)CF |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)CF |
Origin of Product |
United States |
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